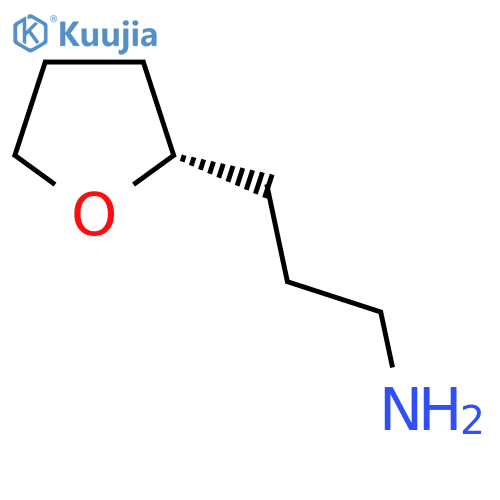

Cas no 2248188-66-9 (3-(2S)-oxolan-2-ylpropan-1-amine)

3-(2S)-oxolan-2-ylpropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2248188-66-9

- 3-[(2S)-oxolan-2-yl]propan-1-amine

- EN300-3186072

- 3-(2S)-oxolan-2-ylpropan-1-amine

-

- MDL: MFCD30698262

- インチ: 1S/C7H15NO/c8-5-1-3-7-4-2-6-9-7/h7H,1-6,8H2/t7-/m0/s1

- InChIKey: RVTMIVWSLUDRBP-ZETCQYMHSA-N

- ほほえんだ: O1CCC[C@@H]1CCCN

計算された属性

- せいみつぶんしりょう: 129.115364102g/mol

- どういたいしつりょう: 129.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 75.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 35.2Ų

3-(2S)-oxolan-2-ylpropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3186072-0.5g |

3-[(2S)-oxolan-2-yl]propan-1-amine |

2248188-66-9 | 95.0% | 0.5g |

$2033.0 | 2025-03-19 | |

| Enamine | EN300-3186072-0.05g |

3-[(2S)-oxolan-2-yl]propan-1-amine |

2248188-66-9 | 95.0% | 0.05g |

$1779.0 | 2025-03-19 | |

| Enamine | EN300-3186072-2.5g |

3-[(2S)-oxolan-2-yl]propan-1-amine |

2248188-66-9 | 95.0% | 2.5g |

$4150.0 | 2025-03-19 | |

| Enamine | EN300-3186072-1g |

3-[(2S)-oxolan-2-yl]propan-1-amine |

2248188-66-9 | 1g |

$2134.0 | 2023-09-05 | ||

| Enamine | EN300-3186072-10g |

3-[(2S)-oxolan-2-yl]propan-1-amine |

2248188-66-9 | 10g |

$9177.0 | 2023-09-05 | ||

| Enamine | EN300-3186072-1.0g |

3-[(2S)-oxolan-2-yl]propan-1-amine |

2248188-66-9 | 95.0% | 1.0g |

$2118.0 | 2025-03-19 | |

| Enamine | EN300-3186072-5.0g |

3-[(2S)-oxolan-2-yl]propan-1-amine |

2248188-66-9 | 95.0% | 5.0g |

$6140.0 | 2025-03-19 | |

| Enamine | EN300-3186072-0.1g |

3-[(2S)-oxolan-2-yl]propan-1-amine |

2248188-66-9 | 95.0% | 0.1g |

$1863.0 | 2025-03-19 | |

| Enamine | EN300-3186072-0.25g |

3-[(2S)-oxolan-2-yl]propan-1-amine |

2248188-66-9 | 95.0% | 0.25g |

$1948.0 | 2025-03-19 | |

| Enamine | EN300-3186072-10.0g |

3-[(2S)-oxolan-2-yl]propan-1-amine |

2248188-66-9 | 95.0% | 10.0g |

$9105.0 | 2025-03-19 |

3-(2S)-oxolan-2-ylpropan-1-amine 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

3-(2S)-oxolan-2-ylpropan-1-amineに関する追加情報

Recent Advances in the Study of 3-(2S)-oxolan-2-ylpropan-1-amine (CAS: 2248188-66-9) in Chemical Biology and Pharmaceutical Research

3-(2S)-oxolan-2-ylpropan-1-amine (CAS: 2248188-66-9) is a chiral amine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its oxolane (tetrahydrofuran) ring and amine functional group, has been explored for its unique physicochemical properties and biological activities. Recent studies have focused on its synthesis, structural modifications, and pharmacological evaluations, positioning it as a promising scaffold for novel therapeutic agents.

One of the key areas of interest is the compound's role as a building block in the synthesis of bioactive molecules. Researchers have utilized 3-(2S)-oxolan-2-ylpropan-1-amine as a chiral intermediate in the preparation of various pharmacologically active compounds, including enzyme inhibitors and receptor modulators. Its stereochemistry and functional group compatibility make it a versatile candidate for asymmetric synthesis and medicinal chemistry applications. Recent publications highlight its use in the development of CNS-targeting drugs, where its ability to cross the blood-brain barrier is of particular interest.

In terms of biological activity, preliminary studies have demonstrated that 3-(2S)-oxolan-2-ylpropan-1-amine exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential applications in neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry reported its activity as a partial agonist at serotonin receptors, with implications for mood disorder therapeutics. Additionally, its metabolic stability and low toxicity profile, as evidenced by in vitro and in vivo studies, make it an attractive candidate for further drug development.

The synthetic approaches to 3-(2S)-oxolan-2-ylpropan-1-amine have also seen significant advancements. Recent literature describes improved catalytic asymmetric methods for its production, with emphasis on green chemistry principles and atom economy. These developments have enabled larger-scale production while maintaining high enantiomeric purity, addressing previous challenges in its availability for research purposes. The compound's stability under various conditions has been thoroughly characterized, providing valuable data for formulation scientists.

Looking forward, the research community anticipates expanded investigations into the therapeutic potential of 3-(2S)-oxolan-2-ylpropan-1-amine derivatives. Current research directions include structure-activity relationship studies to optimize its pharmacological profile and the exploration of its use in combination therapies. The compound's unique structural features continue to inspire novel drug design strategies in both academic and industrial settings, marking it as a molecule of significant interest in contemporary pharmaceutical research.

2248188-66-9 (3-(2S)-oxolan-2-ylpropan-1-amine) 関連製品

- 1557578-93-4(3-methoxy-4-methylpentan-1-amine)

- 2229599-84-0(1-(2-bromo-5-fluorophenyl)-2,2-difluorocyclopropan-1-amine)

- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)

- 1644088-97-0(Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride)

- 1804627-16-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)

- 1805534-30-8(Ethyl 4-(difluoromethyl)-6-hydroxy-2-methylpyridine-3-acetate)

- 2138214-87-4(4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)

- 1559136-73-0(2-methyl-1-(2-methylcyclopropyl)butan-1-one, Mixture of diastereomers)

- 1398570-43-8((2S,5R)-5-(dibenzylamino)oxane-2-carboxylic acid)

- 1346746-53-9(2(3-Butyl-1H-inden-2-yl)-N,N-dimethylethanamine)